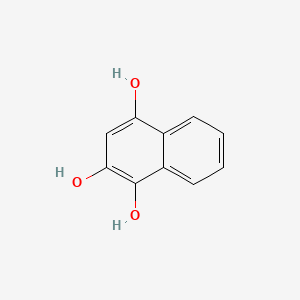

Naphthalene-1,2,4-triol

Description

Historical Context of Naphthalene (B1677914) Triol Discovery and Research

While the parent compound, naphthalene, was first isolated from coal tar in the early 1820s, detailed historical records specifically documenting the initial discovery and synthesis of Naphthalene-1,2,4-triol are not extensively available in readily accessible literature. ijrpr.com The study of naphthalene and its derivatives intensified throughout the 19th and 20th centuries, driven by the burgeoning coal tar industry and the quest for new synthetic dyes and therapeutic agents. Research into polyhydroxylated naphthalenes likely emerged from systematic investigations into the oxidation and substitution reactions of naphthalene and its simpler hydroxylated analogues, such as naphthols. Early organic chemistry research focused on understanding the fundamental reactivity of aromatic compounds, and the synthesis of various hydroxylated derivatives would have been a natural progression of this work.

Significance of Polyhydroxylated Naphthalene Derivatives in Chemical and Biological Sciences

Polyhydroxylated naphthalene derivatives are a significant class of compounds due to their wide-ranging biological activities. The naphthalene scaffold itself is a versatile platform in medicinal chemistry, and the addition of multiple hydroxyl groups can enhance its therapeutic potential. mdpi.comnih.govekb.eg These compounds are known to exhibit a variety of biological effects, including:

Antimicrobial Activity: Many naphthalene derivatives have been investigated for their ability to inhibit the growth of bacteria and fungi. mdpi.com

Anticancer Properties: The naphthalene ring is a structural component of several natural and synthetic compounds with demonstrated anticancer activity. nih.gov

Anti-inflammatory Effects: Certain naphthalene derivatives have shown promise as anti-inflammatory agents. ekb.eg

The biological activity of these compounds is often attributed to their ability to participate in redox reactions, interact with biological macromolecules, and mimic endogenous molecules. The number and position of the hydroxyl groups on the naphthalene ring are critical in determining the specific biological effects.

Current Research Landscape of this compound

The current research landscape for this compound specifically is somewhat limited, with much of the focus being on the broader class of naphthalene derivatives. However, ongoing research into polyhydroxylated aromatic compounds continues to uncover new potential applications. Modern research efforts in this area are often directed towards:

Synthesis of Novel Derivatives: Chemists are continuously exploring new synthetic routes to create novel polyhydroxylated naphthalene derivatives with enhanced biological activities and improved pharmacokinetic properties.

Elucidation of Mechanisms of Action: Detailed studies are being conducted to understand the precise molecular mechanisms by which these compounds exert their biological effects.

Drug Discovery and Development: The naphthalene scaffold remains an important building block in the design of new therapeutic agents for a variety of diseases. nih.gov

While specific, high-impact studies focusing solely on this compound are not abundant in recent literature, its structural motifs are relevant to the broader and active field of polyhydroxylated aromatic compound research.

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 13302-67-5 |

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,2,4-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,11-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJPJJSLXARURS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157911 | |

| Record name | Naphthalene-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13302-67-5 | |

| Record name | 1,2,4-Naphthalenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13302-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene-1,2,4-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013302675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,2,4-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Naphthalene 1,2,4 Triol and Its Analogs

Chemical Synthesis Approaches to Naphthalene-1,2,4-triol

The chemical synthesis of this compound can be accomplished through various methods, including oxidation, reduction, hydrolysis, and catalytic reactions. These approaches offer different strategies to construct the naphthalenetriol (B14305707) scaffold.

Oxidation-Based Synthetic Routes

Oxidation reactions provide a direct pathway to introduce hydroxyl groups onto the naphthalene (B1677914) core. The reaction of naphthalene with strong oxidizing agents in the presence of a catalyst is a known method for synthesizing this compound. ontosight.ai For instance, the oxidation of 1,2,4-benzenetriol (B23740) (BTO) in the presence of air can lead to the formation of dimeric structures, which is a related reaction demonstrating the susceptibility of polyhydroxylated aromatics to oxidation. acs.org While specific examples detailing the direct oxidation of naphthalene to this compound are not extensively documented in the provided results, the general principle of aromatic hydroxylation via oxidation is a fundamental concept in organic synthesis.

Reduction-Based Synthetic Routes from Precursors (e.g., naphthoquinones)

A common and effective strategy for the synthesis of naphthalenetriols involves the reduction of corresponding naphthoquinones. Naphthoquinones, which possess a naphthalene ring with two carbonyl groups, are readily available precursors. mdpi.com The reduction of these carbonyl functionalities to hydroxyl groups yields the desired triol. For example, 1,4,8-naphthalenetriol has been synthesized by the reduction of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) using an aqueous solution of sodium hydrosulfite. canada.ca This method highlights the utility of reduction reactions in accessing naphthalenetriols from their oxidized quinone counterparts. The transition from a quinone to a hydroquinone (B1673460) through a two-electron reduction is a key chemical transformation in this process. mdpi.com

Hydrolytic Pathways in Naphthalene Triol Synthesis

Catalytic Synthesis of this compound and its Derivatives

Catalytic methods play a crucial role in the synthesis of complex organic molecules, including naphthalene derivatives. Rhodium-catalyzed reactions have been successfully used to cleave internal ethers in the synthesis of a trans-1,2-dihydroxydihydronaphthalene derivative, a related structure to naphthalenetriols. researchgate.net Furthermore, naphthalene-catalyzed lithiation has been utilized for the deacylation of esters, thioesters, and amides to their corresponding alcohols, thiols, and amines, demonstrating the utility of naphthalene as a catalyst in reductive transformations. organic-chemistry.org The synthesis of various naphthalene derivatives has also been achieved using catalysts like AuCl3 and gallium trichloride (B1173362) for alkyne-aldehyde couplings. orientjchem.org These examples underscore the importance of catalysis in achieving efficient and selective synthesis of naphthalene-based compounds.

Regio- and Stereospecific Synthesis of Naphthalene Triol Scaffolds

Controlling the regioselectivity and stereospecificity is a significant challenge in the synthesis of polysubstituted naphthalene derivatives. A stereospecific synthesis of 3-(2-bromophenoxy)-1,2,3,4-tetrahydronaphthalen-1,2,4-triol has been achieved through a fully regio- and stereospecific rhodium-catalyzed reaction of oxabenzonorbornadiene. researchgate.net This approach allows for precise control over the arrangement of functional groups on the naphthalene scaffold. Similarly, regioselective C-H methylation of 1-naphthaldehydes using a transient ligand strategy has been developed for the synthesis of naphthalene-containing natural products. chemistryviews.org These advanced synthetic strategies are essential for accessing specific isomers of naphthalenetriols and their derivatives, which is crucial for studying their structure-activity relationships.

Biosynthetic Pathways and Natural Occurrence of this compound

This compound and its analogs are not only synthesized chemically but are also found in nature as metabolites produced by various organisms.

Naphthalenones, which are structurally related to naphthalenetriols, are biosynthesized by fungi through the 1,8-dihydroxynaphthalene (DHN) polyketide pathway. mdpi.com These compounds are involved in the biosynthesis of fungal melanin (B1238610). mdpi.com While the direct biosynthesis of this compound is not explicitly detailed, the existence of related compounds in fungi suggests potential biosynthetic routes. For instance, some fungi produce a variety of naphthalenone derivatives with diverse chemical structures. mdpi.com

In the context of metabolism, naphthalene can be metabolized by some microorganisms to form various hydroxylated derivatives, including potentially this compound. ontosight.ai The biosynthesis of anthraquinones in plants of the Rubiaceae family involves the chorismate/o-succinylbenzoic acid pathway, which starts from shikimic acid and α-ketoglutarate. researchgate.net This pathway highlights the complex enzymatic machinery that organisms utilize to construct polycyclic aromatic compounds.

Data Tables

Table 1: Examples of Synthetic Methods for this compound and Analogs

| Precursor/Starting Material | Reagents and Conditions | Product | Reference |

| Juglone (5-hydroxy-1,4-naphthoquinone) | Aqueous sodium hydrosulfite | 1,4,8-Naphthalenetriol | canada.ca |

| Oxabenzonorbornadiene | 2-Bromophenol, Rhodium catalyst | 3-(2-Bromophenoxy)-1,2,3,4-tetrahydronaphthalen-1,2,4-triol | researchgate.net |

| 1-Naphthaldehydes | Transient ligand, Methylating agent | Methylated naphthalene natural products | chemistryviews.org |

| Naphthalene | Strong oxidizing agents, Catalyst | This compound | ontosight.ai |

Fungal Biosynthesis of Naphthalene Triol-Related Compounds

The biosynthesis of naphthalene derivatives in fungi is often linked to the production of secondary metabolites, such as pigments like melanin. nih.gov Naphthalenones, which are structurally related to naphthalene triols, are biosynthesized in melanin-forming fungi through the 1,8-dihydroxynaphthalene (DHN)-melanin pathway, which originates from the acetogenic pathway. nih.gov

The process begins with the formation of a polyketide chain, typically from the condensation of five or six acetate (B1210297) units. nih.gov This chain undergoes a series of cyclization, dehydration, and reduction reactions to form key intermediates. A crucial precursor is 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN), which is subsequently converted to 1,3,8-trihydroxynaphthalene (B1218226) (T3HN). The reduction of T3HN yields vermelone, which is then dehydrated to form 1,8-dihydroxynaphthalene (DHN), a central molecule in the melanin biosynthesis pathway. nih.gov The diverse array of naphthalenone derivatives found in various fungal species arises from variations in this core pathway and subsequent tailoring reactions, primarily oxidation-reductions. nih.gov

Heterologous expression, where biosynthetic gene clusters from one fungus are expressed in a host organism like Aspergillus oryzae or Aspergillus nidulans, has become a powerful tool for studying and characterizing these complex pathways. nih.gov This technique has enabled the production and identification of numerous fungal metabolites, including polyketides and naphthalenones, providing insight into the enzymatic logic that governs their formation. nih.gov

Table 1: Key Intermediates in the Fungal Biosynthesis of DHN-Melanin

| Intermediate Compound | Abbreviation | Role in Pathway |

|---|---|---|

| 1,3,6,8-Tetrahydroxynaphthalene | T4HN | Early-stage precursor formed from polyketide chain. |

| 1,3,8-Trihydroxynaphthalene | T3HN | Formed via dehydration and reduction of T4HN. |

| Vermelone | - | Intermediate formed from the reduction of T3HN. |

Bacterial Biotransformation Routes to Naphthalene Hydroxylated Derivatives

Bacteria, particularly those found in contaminated soil and sediment, have evolved sophisticated enzymatic pathways to degrade polycyclic aromatic hydrocarbons (PAHs) like naphthalene, using them as a source of carbon and energy. ontosight.aievitachem.com The initial step in most aerobic bacterial degradation pathways involves the oxidation of the naphthalene ring by a multi-component enzyme system known as naphthalene dioxygenase (NDO). ontosight.aiontosight.ai

This enzyme catalyzes the incorporation of molecular oxygen into the naphthalene molecule to form cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, also known as naphthalene cis-dihydrodiol. ontosight.ai A dehydrogenase enzyme then converts this intermediate to 1,2-dihydroxynaphthalene. ontosight.ai From this point, the pathway typically proceeds through one of two main routes, involving ring cleavage either adjacent to or distal to the hydroxyl groups. ontosight.airesearchgate.net

The subsequent metabolism of 1,2-dihydroxynaphthalene leads to intermediates such as salicylic (B10762653) acid, which can be further metabolized through either catechol or gentisic acid. ontosight.aiontosight.ai These routes ultimately break down the aromatic structure into simpler compounds that can enter the central carbon pathway of the bacterium, such as pyruvate (B1213749) and acetyl-CoA. researchgate.net Genera like Pseudomonas, Rhodococcus, Burkholderia, and Aeromonas have been identified as capable of these transformations. ontosight.aiontosight.airesearchgate.net

Table 2: Key Steps in Bacterial Biotransformation of Naphthalene

| Step | Enzyme(s) | Substrate | Product |

|---|---|---|---|

| Initial Oxidation | Naphthalene Dioxygenase (NDO) | Naphthalene | cis-(1R,2S)-Dihydroxy-1,2-dihydronaphthalene ontosight.ai |

| Dehydrogenation | cis-Naphthalene Dihydrodiol Dehydrogenase | cis-(1R,2S)-Dihydroxy-1,2-dihydronaphthalene | 1,2-Dihydroxynaphthalene ontosight.ai |

| Ring Cleavage | 1,2-Dihydroxynaphthalene Dioxygenase | 1,2-Dihydroxynaphthalene | 2-Hydroxychromene-2-carboxylic acid ontosight.ai |

Isolation from Plant Extracts and Microbial Metabolites

This compound has been identified as a metabolic intermediate in microorganisms and is also found in trace amounts in some plant extracts. researchgate.net Its presence in nature is often a result of the metabolic breakdown of more complex aromatic compounds.

Microbial Metabolites Research into the biodegradation of industrial dyes has provided specific evidence for the microbial production of this compound. A study on the degradation of the azo dye Acid Red B by the halotolerant yeast Pichia occidentalis A2 proposed a detailed degradation pathway. In this pathway, this compound was identified as a key intermediate (VI) formed from the precursor naphthalene-1,4-diol (V). canada.ca This demonstrates a clear instance of a microorganism generating this specific triol during the metabolic breakdown of a larger xenobiotic compound. canada.ca The isolation of such metabolites typically involves culturing the microorganism in a medium containing the substrate, followed by extraction and chromatographic separation of the resulting compounds. beilstein-journals.org

Plant Extracts While direct isolation of this compound from plants is not extensively documented, related naphthalene derivatives are known to exist in the plant kingdom. researchgate.net For example, phytochemical studies of the green walnut husks of Juglans mandshurica have led to the isolation of various hydroxyl tetralone and hydroxyl naphthalene derivatives. jmchemsci.com The general procedure for isolating such compounds from plant material involves extraction with various solvents of differing polarities, followed by purification using chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC). The presence of related compounds in plants like Juglans suggests that this compound could potentially be found as a minor constituent in certain plant species. researchgate.netjmchemsci.com

Derivatization Strategies for this compound in Advanced Chemical Research

The functional groups of this compound, specifically its three hydroxyl groups, offer reactive sites for chemical modification. Derivatization serves to alter the molecule's physical and chemical properties, create new compounds for screening, or prepare it for further synthetic steps.

A common derivatization strategy for polyhydroxylated aromatic compounds is acetylation. This reaction involves treating the compound with an acetylating agent, such as acetic anhydride (B1165640) in the presence of a base like pyridine. This process converts the hydroxyl (-OH) groups into acetate (-OCOCH₃) esters. For instance, a similar compound, 1,4,5-naphthalenetriol, has been converted into its triacetate derivative through this method. Such a transformation can be used to protect the hydroxyl groups during subsequent reaction steps or to modify the compound's biological activity.

More complex derivatization strategies aim to build entirely new molecular scaffolds using the naphthalene core. Research into new therapeutic agents often involves synthesizing novel derivatives for biological evaluation. For example, novel 1,2,4-triazole (B32235) derivatives incorporating a naphthalene moiety have been synthesized and evaluated as potential inhibitors of butyrylcholinesterase for applications in Alzheimer's disease research. nih.gov While these syntheses may not start directly from this compound, they illustrate the advanced derivatization approaches used in medicinal chemistry, where a naphthalene core is functionalized with other heterocyclic systems (like triazoles) via linker chains to create complex, targeted molecules. nih.gov Another approach involves the synthesis of naphthalene diimides from tetracarbonyl-derivatized naphthalene precursors, demonstrating how the naphthalene core can be functionalized for applications in organic materials chemistry. These strategies highlight the use of naphthalene derivatives as building blocks for creating molecules with highly specialized functions.

Table 3: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₁₀H₈O₃ |

| 1,8-Dihydroxynaphthalene | naphthalene-1,8-diol | C₁₀H₈O₂ |

| 1,3,6,8-Tetrahydroxynaphthalene | naphthalene-1,3,6,8-tetrol | C₁₀H₈O₄ |

| 1,3,8-Trihydroxynaphthalene | naphthalene-1,3,8-triol | C₁₀H₈O₃ |

| Vermelone | 3,4-dihydro-3,8-dihydroxy-1(2H)-naphthalenone | C₁₀H₁₀O₃ |

| cis-(1R,2S)-Dihydroxy-1,2-dihydronaphthalene | (1R,2S)-1,2-dihydronaphthalene-1,2-diol | C₁₀H₁₀O₂ |

| 1,2-Dihydroxynaphthalene | naphthalene-1,2-diol | C₁₀H₈O₂ |

| Salicylic acid | 2-hydroxybenzoic acid | C₇H₆O₃ |

| Catechol | benzene-1,2-diol | C₆H₆O₂ |

| Gentisic acid | 2,5-dihydroxybenzoic acid | C₇H₆O₃ |

| Pyruvate | 2-oxopropanoate | C₃H₃O₃⁻ |

| Acetyl-CoA | S-(2-(acetylamino)ethyl) ethanethioate | C₂₃H₃₈N₇O₁₇P₃S |

| Naphthalene-1,4-diol | naphthalene-1,4-diol | C₁₀H₈O₂ |

| 1,4,5-Naphthalenetriol | naphthalene-1,4,5-triol | C₁₀H₈O₃ |

| Acetic anhydride | ethanoic anhydride | C₄H₆O₃ |

Chemical Reactivity and Mechanistic Transformations of Naphthalene 1,2,4 Triol

Oxidative Chemical Reactions of Naphthalene-1,2,4-triol

The electron-rich nature of the this compound ring system makes it highly susceptible to oxidation. The reactions can be initiated by powerful oxidants like hydroxyl radicals or through spontaneous auto-oxidation in the presence of molecular oxygen.

The hydroxyl radical (•OH) is an extremely reactive, non-selective oxidant that readily attacks electron-rich aromatic compounds. The oxidation of naphthalene (B1677914) derivatives by •OH is a critical process in atmospheric and environmental chemistry. For this compound, the reaction is initiated by the addition of the hydroxyl radical to the aromatic ring. The high electron density, conferred by the three -OH substituents, makes the ring a prime target for electrophilic radical attack.

The mechanism proceeds via the formation of a hydroxycyclohexadienyl radical intermediate. This intermediate is unstable and can follow several pathways, but a common route involves the elimination of a water molecule to form a naphthoxy radical. This radical is resonance-stabilized. Subsequent oxidation steps can lead to the formation of quinone-type structures. For instance, the initial attack of a hydroxyl radical can lead to further hydroxylation or abstraction of a hydrogen atom from one of the existing hydroxyl groups, leading to a semiquinone radical intermediate which is then oxidized to a more stable naphthoquinone derivative. A plausible product from this oxidation is 2-hydroxy-1,4-naphthoquinone (B1674593).

| Reactant | Oxidant | Key Intermediates | Plausible Product |

| This compound | Hydroxyl Radical (•OH) | Hydroxycyclohexadienyl radical, Naphthoxy radical, Semiquinone radical | 2-Hydroxy-1,4-naphthoquinone |

This compound is prone to auto-oxidation, a process of spontaneous oxidation in the presence of molecular oxygen (O₂), often catalyzed by trace metal ions. This reactivity is analogous to that of other polyhydroxylated phenols, such as 1,2,4-trihydroxybenzene. The process is initiated by the one-electron oxidation of the triol to a semiquinone radical.

This semiquinone radical can then react with molecular oxygen to produce a superoxide (B77818) radical (O₂•⁻) and regenerate the quinone form. The superoxide radical can undergo further reactions, including dismutation to form hydrogen peroxide (H₂O₂). In the presence of metal catalysts like Cu²⁺ or Fe³⁺, hydrogen peroxide can be cleaved to form highly reactive hydroxyl radicals (•OH) via Fenton-like reactions. This cascade of reactions means that the auto-oxidation of this compound can be a significant source of various reactive oxygen species (ROS). The primary organic product of this auto-oxidation is the corresponding quinone, 2-hydroxy-1,4-naphthoquinone.

Table of ROS Formation during Auto-oxidation

| Step | Reactants | Products |

|---|---|---|

| 1 | This compound + O₂ | Semiquinone Radical + O₂•⁻ + H⁺ |

| 2 | Semiquinone Radical + O₂ | 2-Hydroxy-1,4-naphthoquinone + O₂•⁻ + H⁺ |

| 3 | 2 O₂•⁻ + 2 H⁺ | H₂O₂ + O₂ |

| 4 | H₂O₂ + Metal Catalyst (e.g., Fe²⁺) | •OH + OH⁻ + Fe³⁺ |

Reductive Chemical Reactions of this compound

The reduction of this compound can proceed through two main pathways: reduction of the quinone tautomer or hydrogenation of the aromatic rings.

The tautomer, 2-hydroxy-1,4-naphthoquinone, can be readily reduced back to this compound. This transformation is a typical quinone-to-hydroquinone reduction and can be achieved using various reducing agents, such as sodium dithionite (B78146) or sodium borohydride. This redox cycling between the triol and the quinone form is a key aspect of its chemistry.

More forceful reduction, typically involving catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni), can reduce the aromatic naphthalene core. utm.my Similar to naphthalene itself, the reduction is expected to be stepwise. utm.mymolaid.com The first step would likely yield 5,6,7,8-tetrahydrothis compound, as the ring not bearing the hydroxyl groups is more susceptible to reduction. This is because the hydroxyl groups increase the electron density of their ring, making it less reactive towards hydrogenation. Further hydrogenation under more vigorous conditions would lead to the fully saturated decahydrothis compound (decalin-1,2,4-triol).

Electrophilic and Nucleophilic Substitution Reactions on the this compound Core

The three hydroxyl groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. researchgate.net In this compound, the hydroxyl groups at positions 1, 2, and 4 heavily activate the ring system. The position most susceptible to electrophilic attack is the C3 position. This position is ortho to the C2 and C4 hydroxyl groups and is not sterically hindered by peri-interactions, which can affect the C5 and C8 positions. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation would be expected to yield 3-substituted-naphthalene-1,2,4-triol derivatives.

Nucleophilic aromatic substitution on the this compound core is generally unfavorable. The high electron density of the aromatic system, due to the electron-donating hydroxyl groups, repels nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups on the ring and a good leaving group, neither of which is present in the parent molecule.

Tautomerism and Isomerization Processes in this compound Systems

A significant feature of this compound is its ability to exist in tautomeric forms. Due to the hydroxyl groups at positions 1, 2, and 4, it can undergo keto-enol tautomerism. The most stable keto-form is 2-hydroxy-1,4-naphthoquinone. chemicalbook.com This equilibrium is a critical aspect of its reactivity, particularly in its oxidative and reductive chemistry. The triol form is a hydroquinone (B1673460), while the dione (B5365651) form is a quinone.

Tautomeric Equilibrium

| Tautomer 1 (Triol Form) | Tautomer 2 (Keto Form) |

|---|---|

| This compound | 2-Hydroxy-1,4-naphthoquinone |

Isomerization involving the migration of hydroxyl groups to different positions on the naphthalene ring is not a common or facile process and would require harsh conditions involving ring-opening or high-energy intermediates.

Cyclization and Rearrangement Reactions of this compound Precursors

This compound is not typically synthesized via direct cyclization. Instead, it is more commonly prepared from a pre-formed naphthalene derivative. A primary precursor is 2-hydroxy-1,4-naphthoquinone, a compound that can be synthesized through various routes. The reduction of 2-hydroxy-1,4-naphthoquinone provides a direct pathway to this compound.

The naphthalene core itself can be constructed through several classic organic reactions. The Haworth synthesis, for example, involves the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640), followed by a series of reduction and cyclization steps to build the fused ring system. Once a suitable naphthoquinone or hydroxynaphthalene is formed, further oxidation and reduction steps can be employed to install the 1,2,4-triol substitution pattern.

Rearrangement reactions are also important in the synthesis of complex naphthalene systems. For instance, acid-catalyzed rearrangements of phenylnaphthalenes or binaphthyls are known to occur, although these are not typically used in the direct synthesis of this compound itself.

Structure Activity Relationship Sar Studies of Naphthalene 1,2,4 Triol and Its Derivatives

Elucidation of Key Structural Features for Naphthalene (B1677914) Triol Activity

The biological and chemical activity of naphthalene-1,2,4-triol is intrinsically linked to the specific arrangement of its hydroxyl (-OH) groups on the naphthalene backbone. ontosight.ai This unique positioning creates a molecule with distinct properties that drive its interactions with biological targets.

The three hydroxyl groups at the 1, 2, and 4 positions are paramount to its activity. This arrangement facilitates several key molecular interactions:

Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling the molecule to form strong connections with biological receptors like enzymes and proteins. drugdesign.orgontosight.ai

Chelation: The proximity of the hydroxyl groups, particularly those at the 1 and 2 positions, allows for the chelation of metal ions, which can be a crucial mechanism for certain biological effects.

Redox Potential: The triol system imparts significant antioxidant properties, allowing the molecule to scavenge free radicals and participate in redox cycling. ontosight.ai

A comparative analysis with a similar compound, benzene-1,2,4-triol, highlights the importance of the naphthalene core. While both share the 1,2,4-triol substitution pattern, the extended aromatic system of naphthalene can influence its lipophilicity and interaction with larger, more hydrophobic binding pockets. nih.gov

Table 1: Key Structural Features and Their Postulated Roles in Activity

| Structural Feature | Postulated Role in Activity |

| 1,2,4-Trihydroxyl Substitution | Hydrogen bonding, metal chelation, antioxidant activity |

| Naphthalene Scaffold | Rigid framework for hydroxyl group orientation, π-π stacking interactions |

| Aromatic System | Electronic properties, potential for hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Systems

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that seek to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov These models translate molecular features into numerical descriptors, which are then used to predict the activity of new, unsynthesized compounds. srmist.edu.in

For this compound and its derivatives, QSAR studies can provide valuable insights into the structural requirements for a desired biological effect. The process typically involves:

Data Set Compilation: A series of this compound analogues with known biological activities is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molar refractivity), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., Taft's constants). srmist.edu.in

Model Development: Statistical methods, such as multiple linear regression, are employed to develop a mathematical equation that relates the descriptors to the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

Table 2: Common Descriptors Used in QSAR Modeling of Aromatic Compounds

| Descriptor Type | Example | Information Provided |

| Lipophilic | logP (Partition Coefficient) | Hydrophobicity of the molecule |

| Electronic | Hammett Constant (σ) | Electron-donating or -withdrawing nature of substituents |

| Steric | Molar Refractivity (MR) | Size and polarizability of the molecule |

| Topological | Connectivity Indices | Shape and branching of the molecule |

While specific QSAR models for this compound are not extensively reported in publicly available literature, the principles of QSAR are broadly applicable. For instance, a QSAR study on related phenolic compounds could suggest that increasing the lipophilicity of a particular region of the molecule might enhance its ability to cross cell membranes and reach its intracellular target.

Stereochemical Influences on the Biological and Chemical Activities of Naphthalene Triols

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a compound. ijpsr.com While this compound itself is achiral, the introduction of chiral centers through substitution can lead to stereoisomers (enantiomers and diastereomers) with potentially different biological profiles. acs.org

The interaction of a drug with its biological target, such as an enzyme or receptor, is often highly stereospecific. The binding site of a protein is a chiral environment, and as such, it can differentiate between stereoisomers, much like a hand fits into a specific glove. acs.org

For derivatives of this compound, the following stereochemical aspects could be critical:

Chiral Substituents: If a substituent attached to the naphthalene ring contains a chiral center, the resulting diastereomers may exhibit different activities. For example, the (R)- and (S)-enantiomers of a substituent could orient the rest of the molecule differently within a binding pocket.

Atropisomerism: In some substituted naphthalenes, restricted rotation around a single bond can lead to the existence of atropisomers, which are stereoisomers that can be isolated. These atropisomers would likely have distinct biological activities due to their different three-dimensional shapes.

The synthesis of stereochemically pure derivatives is crucial for understanding these influences. mdpi.com Separating and testing individual stereoisomers can reveal which configuration is responsible for the desired therapeutic effect and which may be inactive or contribute to off-target effects. ijpsr.com

Influence of Substituent Effects on Reactivity and Molecular Interactions

The introduction of different substituent groups onto the this compound core can significantly modulate its reactivity and molecular interactions. libretexts.org These substituents can alter the electronic properties of the naphthalene ring system and introduce new steric and hydrophobic interactions.

Electronic Effects:

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density of the aromatic ring. This can enhance the reactivity of the ring towards electrophilic attack and can also influence the acidity of the hydroxyl groups. libretexts.org

Electron-Withdrawing Groups (EWGs): Groups such as nitro or cyano groups decrease the electron density of the ring. This generally deactivates the ring towards electrophilic substitution but can make it more susceptible to nucleophilic attack. libretexts.org

The position of the substituent on the naphthalene ring is also critical. The effect of a substituent is transmitted differently depending on its location relative to the reacting site. researchgate.net

Steric Effects:

The size and shape of a substituent can influence how the molecule fits into a binding pocket. A bulky substituent may prevent the molecule from binding effectively, or it could create favorable van der Waals interactions that enhance binding.

Table 3: Predicted Effects of Substituents on this compound Properties

| Substituent Type | Example | Predicted Effect on Reactivity | Potential Impact on Molecular Interactions |

| Electron-Donating | -CH₃ (Methyl) | Increases ring reactivity towards electrophiles | Can introduce hydrophobic interactions |

| Electron-Withdrawing | -NO₂ (Nitro) | Decreases ring reactivity towards electrophiles | Can act as a hydrogen bond acceptor |

| Halogen | -Cl (Chloro) | Inductively withdrawing, but can direct substitution | Can participate in halogen bonding |

A systematic exploration of these substituent effects is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a lead compound's properties to optimize its activity and selectivity. rsc.org By understanding how different substituents impact the electronic and steric profile of this compound, researchers can design more potent and specific derivatives.

Biological Roles and Molecular Mechanisms of Naphthalene 1,2,4 Triol

Naphthalene-1,2,4-triol in Antioxidant Mechanisms

The presence of multiple hydroxyl groups on the naphthalene (B1677914) ring allows this compound and its derivatives to function as effective antioxidants. ontosight.aiontosight.ai These compounds can neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Molecular Mechanisms of Free Radical Scavenging

The antioxidant capacity of this compound is primarily attributed to its ability to scavenge free radicals. ontosight.ai The hydroxyl (-OH) groups on the aromatic ring can donate a hydrogen atom to a free radical, a process known as hydrogen atom transfer (HAT), which neutralizes the radical and terminates the damaging chain reaction. The resulting this compound radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic system, making it relatively non-reactive.

Research on related phenolic compounds suggests that the arrangement and number of hydroxyl groups are critical for antioxidant activity. Lignans possessing catechol (3,4-dihydroxyphenyl) structures, for instance, show very high radical scavenging capacity. rsc.org The 1,2,4-trihydroxy substitution pattern on the naphthalene ring provides multiple sites for radical scavenging.

Studies on glycosylated derivatives, such as 1,2,4-trihydroxynaphthalene-1-O-β-d-glucopyranoside and 1,2,4-trihydroxynaphthalene-2-O-β-D-glucopyranoside, have demonstrated potent free-radical scavenging activity in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) test. tandfonline.comnih.govresearchgate.netqu.edu.qa The 1,2,4-trihydroxynaphthalene-1-O-β-d-glucopyranoside, in particular, was found to be the most active in the DPPH free-radical scavenging assay in one study, highlighting the significant antioxidant potential of this structural backbone. qu.edu.qa

Insights into Protection Against Oxidative Stress at a Cellular Level

By neutralizing free radicals, this compound contributes to the protection of cellular components from oxidative stress. Oxidative stress, resulting from an imbalance between the production of ROS and the cell's ability to detoxify them, can lead to damage of lipids, proteins, and DNA. antiox.orgfrontiersin.org

The antioxidant action of this compound and its derivatives can help prevent lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to membrane damage and the production of further reactive species. mdpi.com Studies on related naphthoquinones, which are oxidation products of naphthalenic compounds, show they can induce significant oxidative stress and protein adduct formation. mdpi.com The presence of antioxidant naphthalenetriols can counteract these effects.

Furthermore, the cellular antioxidant defense system includes enzymes and non-enzymatic molecules that can be supported by external antioxidants. antiox.org Naphthalene-based compounds have been investigated for their ability to modulate cellular signaling pathways related to oxidative stress, such as the Nrf2 pathway, which regulates the expression of numerous antioxidant and detoxification genes. nih.gov The ability of this compound to scavenge radicals directly and potentially influence these pathways provides a basis for its protective role against cellular oxidative stress. ontosight.ai

Enzymatic Interactions and Substrate Specificity of this compound

This compound is an important intermediate in enzymatic pathways, particularly those involved in the breakdown of aromatic compounds. It interacts with several enzyme systems, either as a product, a substrate for further reaction, or as an inhibitor.

Naphthalene Dioxygenase and Related Enzyme Systems

Naphthalene dioxygenase (NDO) is a key multi-component enzyme system in bacteria that initiates the degradation of naphthalene. ebi.ac.ukmdpi.com It catalyzes the incorporation of both atoms of molecular oxygen into the naphthalene ring to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, commonly known as cis-naphthalene dihydrodiol. ebi.ac.ukasm.orguniprot.org

This dihydrodiol is a direct precursor in the metabolic pathway that can lead to the formation of this compound. Subsequent enzymatic steps, including dehydrogenation to form 1,2-dihydroxynaphthalene, followed by further hydroxylation, can yield the triol. mdpi.comnih.gov For example, the metabolism of the insecticide Carbaryl, which contains a naphthalene moiety, proceeds through 1-naphthol (B170400) to 1,2-dihydroxynaphthalene, which is then further metabolized. nih.gov While NDO itself performs the initial dioxygenation, other monooxygenases or hydroxylases in the pathway are responsible for subsequent hydroxylations that can lead to triol formation. asm.orgnih.gov Studies on the oxidation of related compounds like indanol by NDO have shown the production of triol metabolites, specifically cis-1,2,3-indantriol, demonstrating the capability of these enzymatic systems to produce polyhydroxylated structures. nih.gov

Interaction with Glycosidase Enzymes and Inhibitory Potential

Certain derivatives of this compound have shown potential as inhibitors of glycosidase enzymes. Glycosidases are involved in a vast range of biological processes, and their inhibition is a target for treating diseases like diabetes and viral infections. researchgate.netnih.gov

A study on the synthesis of a benzoconduritol-C derivative, specifically 3-(2-bromophenoxy)-1,2,3,4-tetrahydronaphthalen-1,2,4-triol, highlighted its classification within a class of compounds known to be glycosidase enzyme inhibitors. researchgate.net Conduritols and their analogues are known for their therapeutic potential, which stems from this inhibitory activity. researchgate.net Furthermore, a glycoside of 1,2,4-trihydroxynaphthalene isolated from Lawsonia inermis was identified not only as a potent antioxidant but also as an inhibitor of Aβ42 aggregation, a process relevant to neurodegenerative diseases. tandfonline.comnih.govresearchgate.net While direct inhibitory data on the parent this compound is limited, the activity of its derivatives suggests the naphthalenetriol (B14305707) scaffold is a promising structure for the design of enzyme inhibitors.

This compound in Microbial Metabolic Pathways

This compound is a documented intermediate in the microbial degradation of various aromatic compounds, including naphthalene, azo dyes, and naphthalenesulfonic acids. ontosight.ainih.gov Microorganisms such as bacteria and yeasts have evolved complex metabolic pathways to utilize these compounds as sources of carbon and energy.

In the bacterial degradation of naphthalene, the pathway typically begins with the conversion of naphthalene to 1,2-dihydroxynaphthalene. nih.govmdpi.com This intermediate is then subject to ring cleavage. However, under certain conditions or in different microbial strains, further hydroxylation can occur. For instance, in the degradation of the azo dye Acid Red B by the yeast Pichia occidentalis, this compound was identified as a key intermediate. wikipedia.org The proposed pathway involves the transformation of precursor compounds through naphthalene-1,4-diol to this compound, which is then further degraded. researchgate.net

The presence of this compound in these pathways underscores its role as a central metabolite that connects the initial breakdown of complex aromatic structures to pathways that lead to central metabolism. nih.gov

Data Tables

Table 1: Investigated Biological Activities of this compound and its Derivatives

| Compound/Derivative | Biological Activity | Organism/System Studied | Reference |

|---|---|---|---|

| This compound | Antioxidant, Free Radical Scavenging | In vitro chemical assays | ontosight.ai |

| 1,2,4-trihydroxynaphthalene-2-O-β-D-glucopyranoside | Powerful Antioxidant, Anti-Aβ42 aggregation | Lawsonia inermis leaves, in vitro assays | tandfonline.comnih.govresearchgate.net |

| 1,2,4-trihydroxynaphthalene-1-O-β-d-glucopyranoside | DPPH Free-Radical Scavenging | Lawsonia inermis leaves, in vitro assays | qu.edu.qa |

| 3-(2-bromophenoxy)-1,2,3,4-tetrahydronaphthalen-1,2,4-triol | Glycosidase Inhibition (potential) | Synthetic compound (related to conduritols) | researchgate.net |

| This compound | Metabolic Intermediate | Yeast (Pichia occidentalis) | wikipedia.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2-dihydroxynaphthalene |

| 1,2,4-trihydroxynaphthalene-1,4-di-O-β-D-glucopyranoside |

| 1,2,4-trihydroxynaphthalene-1-O-β-d-glucopyranoside |

| 1,2,4-trihydroxynaphthalene-2-O-β-D-glucopyranoside |

| 1-naphthol |

| 3-(2-bromophenoxy)-1,2,3,4-tetrahydronaphthalen-1,2,4-triol |

| Acid Red B |

| Carbaryl |

| cis-1,2,3-indantriol |

| cis-naphthalene dihydrodiol |

| Conduritol C |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) |

| Indanol |

| Lalioside |

| Lawsoniaside |

| Luteolin-7-O-β-D-glucopyranoside |

| Naphthalene |

| This compound |

| Naphthalene-1,4-diol |

Biotransformation Processes in Microorganisms and Environmental Microbes

The biotransformation of naphthalene by microorganisms is a key process in the environmental breakdown of this common pollutant. While the primary and most studied bacterial degradation pathway for naphthalene proceeds through intermediates like cis-1,2-dihydroxy-1,2-dihydronaphthalene, 1,2-dihydroxynaphthalene, and salicylic (B10762653) acid, alternative pathways and metabolites exist. nih.govnih.govresearchgate.netmdpi.com this compound has been identified as a metabolite in the microbial degradation of other complex aromatic compounds, indicating that enzymatic pathways capable of producing this triol are present in the environment. For instance, it was detected as an intermediate during the biodegradation of the dye Amaranth by a bacterial consortium, suggesting its formation and subsequent breakdown by microbial enzymes. utm.my

The initial steps in naphthalene degradation are typically catalyzed by multicomponent enzyme systems. In many bacteria, naphthalene 1,2-dioxygenase, a Rieske non-heme iron oxygenase, initiates the attack by incorporating both atoms of molecular oxygen into the aromatic ring to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. rcsb.org This is then converted to 1,2-dihydroxynaphthalene by a dehydrogenase. nih.gov While the direct enzymatic step leading to this compound from these common intermediates is not as extensively documented, its formation likely involves further hydroxylation reactions catalyzed by monooxygenase or dioxygenase enzymes. Some bacteria, like certain Rhodococcus species, employ different initial attacks or downstream pathways compared to the well-studied Pseudomonas strains, leading to a diversity of intermediates. mdpi.com For example, the thermophilic bacterium Bacillus thermoleovorans degrades naphthalene via 2,3-dihydroxynaphthalene, indicating pathway variations that could potentially lead to different tri-hydroxylated naphthalenes. nih.govethz.ch

The table below summarizes key enzymes involved in the initial stages of common naphthalene degradation pathways, which create the precursors that may be further transformed into this compound.

| Enzyme | Gene (example) | Function in Naphthalene Degradation | Organism Example |

| Naphthalene 1,2-dioxygenase | nahA | Catalyzes the initial dioxygenation of naphthalene to cis-1,2-dihydroxy-1,2-dihydronaphthalene. | Pseudomonas putida |

| cis-Naphthalene dihydrodiol dehydrogenase | nahB | Converts cis-1,2-dihydroxy-1,2-dihydronaphthalene to 1,2-dihydroxynaphthalene. | Pseudomonas putida |

| 1,2-Dihydroxynaphthalene dioxygenase | nahC | Cleaves the aromatic ring of 1,2-dihydroxynaphthalene. | Pseudomonas putida |

| Salicylate (B1505791) 1-hydroxylase | nahG | Converts salicylate to catechol. | Pseudomonas putida |

| Salicylate 5-hydroxylase | nagG, nagH | Converts salicylate to gentisate. | Ralstonia sp. U2 |

Role in Secondary Metabolism of Fungi and Bacteria

Secondary metabolites are compounds produced by organisms that are not essential for their primary growth but often confer advantages for survival, such as defense or signaling. unl.pt Fungi, in particular, are prolific producers of a vast array of secondary metabolites, including many derived from naphthalene. nih.gov Genera such as Trichoderma, Nodulisporium, and Biscogniauxia are known to synthesize naphthalenones and other naphthalene derivatives through polyketide pathways. mdpi.comresearchgate.netnih.gov

These fungal pathways often involve a series of hydroxylation, reduction, and cyclization reactions, creating a diverse chemical landscape. For instance, the endophytic fungus Nodulisporium sp. has been found to produce benzene-1,2,3-triol, a compound structurally related to naphthalenetriols. researchgate.net While a direct role for this compound as a secondary metabolite in fungi or bacteria has not been extensively documented, its structure is consistent with the types of hydroxylated aromatic compounds that arise from fungal polyketide synthesis. nih.gov These compounds can have various biological activities, including phytotoxic, antimicrobial, or signaling functions. nih.govelifesciences.org The production of such molecules may be a strategy for the organism to compete in its ecological niche. unl.pt

Metabolomics and Proteomics in Elucidating Microbial Degradation Mechanisms

Understanding the complex web of microbial metabolism has been greatly advanced by the application of 'omics' technologies, particularly proteomics and metabolomics. mdpi.comnih.govfrontiersin.org Proteomics, the large-scale study of proteins, allows researchers to identify the enzymes present under specific conditions, providing direct evidence of which metabolic pathways are active. mdpi.com For example, proteomic analysis of bacteria grown on naphthalene can reveal the upregulation of key degradation enzymes like naphthalene dioxygenase and catechol dioxygenases. researchgate.net

Metabolomics complements this by identifying and quantifying the small-molecule intermediates (the metabolome) present in a biological system. mdpi.com This approach is crucial for discovering novel degradation pathways or identifying transient intermediates that are difficult to detect using classical methods. The identification of this compound in a bacterial consortium was made possible by such analytical techniques, which can separate and identify numerous compounds within a complex mixture. utm.my Similarly, metabolomic profiling of soil contaminated with combustion products from a chemical fire led to the identification of naphthyl-2-methyl-succinic acid, a metabolite of naphthalene, demonstrating the power of these tools in environmental studies. mdpi.com By combining genomic, proteomic, and metabolomic data, scientists can reconstruct detailed metabolic networks and gain a comprehensive understanding of how microorganisms transform compounds like naphthalene. researchgate.net

Molecular Interactions of this compound with Biological Targets (e.g., enzyme active sites)

The biological activity of a molecule like this compound is determined by its interactions with macromolecules, primarily the active sites of enzymes. nih.gov An active site is a specific region of an enzyme where a substrate binds and a chemical reaction occurs. wikipedia.org The interaction is governed by the three-dimensional structures of both the molecule and the active site, involving forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

While direct studies on the binding of this compound to specific enzymes are limited, the active sites of enzymes that process naphthalene and its derivatives are well-characterized. For example, the crystal structure of naphthalene 1,2-dioxygenase (NDO) from Pseudomonas sp. NCIB 9816-4 reveals a mononuclear non-heme ferrous iron center in the active site. This iron atom is coordinated by specific amino acid residues, including His208, His213, and a bidentate Asp362, along with a water molecule. rcsb.org For a substrate to be hydroxylated, it must fit into this active site pocket near the catalytic iron. Docking studies with naphthalene show it positioned in a subpocket close to the iron, allowing for the addition of dioxygen. nih.gov

Given its structure, this compound would be expected to interact with enzyme active sites primarily through its hydroxyl groups. These groups can act as both hydrogen bond donors and acceptors, forming strong, directional bonds with polar amino acid residues (such as aspartate, glutamate, serine, and histidine) or with the peptide backbone. The naphthalene ring system provides a hydrophobic surface that can engage in van der Waals and π-stacking interactions with nonpolar residues like phenylalanine, tyrosine, and tryptophan. The specific orientation and binding affinity of this compound would depend on the unique architecture of the target enzyme's active site. Molecular docking, a computational method to predict the binding orientation of molecules, is a key tool for investigating these interactions. sysrevpharm.orgresearchgate.net For instance, various naphthalene derivatives have been studied using molecular docking to assess their potential as inhibitors for enzymes like kinases and α-glucosidase. researchgate.netresearchgate.net

Advanced Analytical and Spectroscopic Characterization of Naphthalene 1,2,4 Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy of Naphthalene-1,2,4-triol

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for unambiguous structural assignment.

One-Dimensional (1D) NMR Analyses

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is expected to show distinct signals for the five aromatic protons and the three hydroxyl protons. The aromatic protons on the unsubstituted ring (H-5, H-6, H-7, H-8) would typically appear as a complex multiplet system further downfield due to the deshielding effect of the aromatic system. The lone proton on the substituted ring (H-3) would appear as a singlet. The chemical shifts of the hydroxyl protons are often broad and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms of the naphthalene (B1677914) core. The carbons bearing the hydroxyl groups (C-1, C-2, C-4) are significantly deshielded and will appear at the downfield end of the aromatic region (typically >140 ppm). The remaining seven aromatic carbons will resonate at chemical shifts characteristic of substituted naphthalene systems.

A summary of the theoretical ¹H and ¹³C NMR spectral assignments for this compound is presented below. These assignments are based on established principles of NMR spectroscopy for substituted aromatic compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | - | - | ~145-150 |

| 2 | - | - | ~140-145 |

| 3 | ~6.8-7.0 | s | ~105-110 |

| 4 | - | - | ~150-155 |

| 4a | - | - | ~120-125 |

| 5 | ~8.0-8.2 | d | ~125-130 |

| 6 | ~7.3-7.5 | t | ~122-127 |

| 7 | ~7.4-7.6 | t | ~128-132 |

| 8 | ~7.7-7.9 | d | ~120-125 |

| 8a | - | - | ~130-135 |

| 1-OH, 2-OH, 4-OH | Variable (broad s) | s | - |

Two-Dimensional (2D) NMR Experiments for Structural Assignment

While 1D NMR provides primary data, 2D NMR experiments are indispensable for confirming the connectivity and spatial relationships between atoms. Studies on closely related compounds, such as 1,2,4-trihydroxynaphthalene glucosides, have utilized these techniques to confirm the structure of the this compound aglycone. nih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the unsubstituted ring (H-5 with H-6; H-6 with H-7; H-7 with H-8), confirming their sequence. The proton at C-3 would show no COSY cross-peaks, confirming its isolated nature on the substituted ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded protons and carbons (¹J-coupling). This experiment would definitively link each proton signal to its corresponding carbon signal (e.g., H-3 to C-3, H-5 to C-5, etc.), aiding in the assignment of the carbon spectrum.

Mass Spectrometry (MS) Techniques for this compound Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information on the molecular weight and elemental composition and can reveal structural details through fragmentation analysis. The exact mass of this compound is 176.047344113 Da. nih.gov

Analysis of the related compound 1,2,4-trihydroxynaphthalene-1-O-glucoside by Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode provides significant insight. nih.gov The molecular ion of the glucoside is observed, along with a prominent fragment at m/z 175. nih.gov This fragment corresponds to the deprotonated this compound aglycone, formed by the characteristic loss of the anhydroglucose (B10753087) moiety (162 amu). nih.gov This indicates that under soft ionization conditions like APCI or Electrospray Ionization (ESI), the molecular ion [M-H]⁻ at m/z 175 would be a primary species observed for this compound.

Table 2: Predicted Key Fragmentation Pathways for this compound in EI-MS

| Process | Neutral Loss | Predicted Fragment (m/z) | Notes |

|---|---|---|---|

| Molecular Ion | - | 176 | Represents the intact ionized molecule [C₁₀H₈O₃]⁺•. |

| Loss of water | H₂O (18) | 158 | A common fragmentation for alcohols/phenols. |

| Loss of carbon monoxide | CO (28) | 148 | Characteristic of phenols and quinone-like structures. |

| Sequential loss of CO | CO (28) from m/z 148 | 120 | Further fragmentation leading to smaller aromatic cores. |

| Retro-Diels-Alder | C₂H₂O (42) | 134 | Possible rearrangement and cleavage of the substituted ring. |

Chromatographic Methods for this compound Isolation and Analysis

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile, polar compounds like this compound. Reverse-phase (RP) chromatography is particularly well-suited for this purpose.

A specific method for the analysis of this compound utilizes a Newcrom R1 column, which has a polar-ionic stationary phase capable of mixed-mode interactions. The mobile phase consists of a simple mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. This method is scalable and can be adapted for preparative separation to isolate impurities.

For the analysis of related hydroxynaphthalenes, C18 columns are commonly employed. A typical mobile phase involves a gradient or isocratic elution with acetonitrile and water, providing effective separation of various isomers. Detection is often achieved using a Diode Array Detector (DAD) or a fluorescence detector, as phenolic compounds typically exhibit strong UV absorbance and fluorescence.

Table 3: Representative HPLC Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 (General for Naphthols) |

|---|---|---|

| Column | Newcrom R1 (RP) | Synergi Hydro-RP C18 (150x4.6 mm, 4 µm) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | 50% (v/v) aqueous Acetonitrile |

| Flow Rate | Not specified | 1.5 - 2.0 mL/min |

| Detection | UV/DAD, MS | Fluorescence, UV/DAD |

| Reference | SIELC Technologies Data | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity, but its application to polar, non-volatile compounds like this compound requires a chemical derivatization step to increase volatility and thermal stability. The three phenolic hydroxyl groups make the parent compound unsuitable for direct GC analysis.

The standard procedure involves converting the hydroxyl groups into less polar, more volatile ethers or esters. Silylation is a common and effective derivatization technique for this purpose. Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) often combined with Trimethylchlorosilane (TMCS) are used to convert the -OH groups to trimethylsilyl (B98337) (-O-Si(CH₃)₃) ethers. This procedure has been successfully applied to the analysis of other naphthalene metabolites like 1,2-dihydroxynaphthalene. Following silylation, the derivatized analyte is separated on a non-polar capillary column (e.g., 5%-phenyl-methylpolysiloxane) and detected by mass spectrometry. The resulting mass spectrum will correspond to the derivatized molecule, and its fragmentation pattern is used for identification and quantification.

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, this technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be resolved. The structural solution is then refined to yield a highly accurate molecular model. While the specific crystallographic data for this compound is not extensively published, analysis of related naphthalene derivatives provides insight into the expected structural features and the type of data obtained. mdpi.com

For instance, studies on substituted naphthalene compounds reveal how different functional groups influence the crystal lattice. nih.gov The structure of a synthesized naphthalene-based ligand, N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), was solved using direct methods and refined using full-matrix least-squares calculations. mdpi.com Such analyses confirm the molecular geometry and reveal non-covalent interactions, like π–π stacking, which are crucial for understanding the solid-state behavior of these aromatic systems. nih.gov

Table 1: Representative Crystallographic Data for a Naphthalene Derivative Data presented is for an illustrative naphthalene derivative to demonstrate typical parameters obtained from X-ray crystallography.

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P21/c | Defines the symmetry elements within the unit cell. mdpi.com |

| Unit Cell Dimensions (Å) | a = 17.1405, b = 8.3052, c = 18.5156 | The lengths of the unit cell axes. nih.gov |

| Unit Cell Angles (°) | β = 102.347 | The angle between the unit cell axes. nih.gov |

| Volume (Å3) | 2574.8 | The volume of a single unit cell. nih.gov |

| Molecules per Unit Cell (Z) | 8 | The number of molecules contained within one unit cell. nih.gov |

| Refinement Method | Full-matrix least-squares on F2 | The mathematical procedure used to refine the structural model against the experimental data. mdpi.com |

Chiroptical Spectroscopy for Stereochemical Analysis (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful subset of this family, used to determine the absolute configuration and conformational features of chiral molecules in solution.

This compound itself is an achiral molecule and therefore does not exhibit a CD spectrum. However, if it is functionalized with a chiral substituent or placed in a chiral environment, it becomes a chromophore whose electronic transitions can be probed by ECD. The resulting spectrum, which plots the difference in absorption of left- and right-circularly polarized light versus wavelength, is highly sensitive to the stereochemistry of the molecule.

The ECD spectra of naphthalene derivatives are characterized by Cotton effects, which are positive or negative bands corresponding to specific electronic transitions. nih.gov Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are used in conjunction with experimental data to assign the absolute configuration of the stereocenters. dtu.dk For example, studies on amino acid derivatives of naphthalenediimide show distinct CD spectra for the two enantiomers, allowing for the assignment of electronic states within the helical, supramolecular structure. nih.gov This demonstrates that while the naphthalene core is planar, its electronic transitions serve as a sensitive probe for chirality in the wider molecular or supramolecular structure. nih.gov

Spectroscopic Investigations for Optical Properties

The optical properties of this compound are governed by its electronic structure, specifically the π-conjugated system of the naphthalene core. UV-Visible absorption and fluorescence spectroscopy are the primary tools used to investigate these properties. nih.gov

UV-Visible Absorption Spectroscopy: this compound is expected to exhibit strong absorption in the ultraviolet region of the electromagnetic spectrum. The introduction of three hydroxyl groups (auxochromes) onto the naphthalene ring is anticipated to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted naphthalene. mdpi.com This is due to the electron-donating nature of the hydroxyl groups, which extends the π-conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The absorption spectrum of naphthalene derivatives typically shows multiple bands corresponding to different π→π* transitions. ijcesen.com

Fluorescence Spectroscopy: Naphthalene and its derivatives are well-known for their fluorescent properties. nih.gov Upon excitation with UV light, this compound is expected to emit light at a longer wavelength (a phenomenon known as Stokes shift). The fluorescence emission spectrum provides information about the electronic structure of the excited state. The quantum yield, a measure of the efficiency of the fluorescence process, is a key parameter determined from these studies. Naphthalene-based compounds often exhibit high quantum yields and excellent photostability due to the rigid, planar aromatic structure. nih.gov The fluorescence properties can be sensitive to the local environment, including solvent polarity and the presence of quenchers. mdpi.comresearchgate.net

Table 2: Typical Photophysical Properties of Naphthalene Derivatives This table presents a generalized summary of optical properties observed for functionalized naphthalene compounds.

| Property | Typical Range/Observation | Technique |

|---|---|---|

| Absorption Maximum (λmax) | 250 - 350 nm | UV-Visible Spectroscopy |

| Molar Absorptivity (ε) | 1,000 - 10,000 M-1cm-1 | UV-Visible Spectroscopy |

| Emission Maximum (λem) | 320 - 450 nm | Fluorescence Spectroscopy |

| Stokes Shift | 30 - 100 nm | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.9 | Fluorescence Spectroscopy |

| Fluorescence Lifetime (τ) | 1 - 100 ns | Time-Resolved Fluorescence Spectroscopy |

Table of Compounds Mentioned

| Common Name | IUPAC Name |

|---|---|

| This compound | This compound |

| Naphthalene | Naphthalene |

| N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) | (1E,1'E)-N,N'-(naphthalene-1,5-diyl)bis(1-(pyridin-2-yl)methanimine) |

| Naphthalenediimide | Naphtho[2,3-b:6,7-b']diindole-6,8,14,16(7H,15H)-tetrone |

Computational and Theoretical Chemistry Studies of Naphthalene 1,2,4 Triol

Quantum Chemical Calculations on Naphthalene-1,2,4-triol

Quantum chemical calculations are foundational to modern chemistry, enabling the prediction of molecular structures, energies, and a host of other properties from first principles.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying the electronic properties of molecules. mdpi.comcond-mat.de This method is particularly effective for investigating aromatic systems like naphthalene (B1677914) and its derivatives. researchgate.netresearchgate.net DFT calculations, often using hybrid functionals like B3LYP, are employed to perform full geometry optimization, revealing the most stable three-dimensional structure of this compound by finding the minimum energy conformation. researchgate.net

These calculations provide detailed structural parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to determine the electronic structure, mapping the electron density distribution and identifying regions susceptible to electrophilic or nucleophilic attack. researchgate.net The condensed electrophilic Fukui function, for example, can be calculated to pinpoint the most likely sites for reactions, which is crucial for understanding the compound's role in processes like biodegradation. researchgate.net For naphthalene derivatives, the introduction of substituent groups, such as the three hydroxyl groups in this compound, significantly influences the electronic properties and reactivity of the naphthalene core. researchgate.net

Hartree-Fock (HF) theory is a fundamental ab initio method that provides a starting point for more complex calculations. uni-muenchen.dewikipedia.org Semi-empirical methods, which are derived from the HF formalism, offer a computationally less expensive alternative by incorporating empirical parameters to simplify calculations. uni-muenchen.dewikipedia.org Methods like AM1, PM3, and MNDO are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and are parameterized to reproduce experimental data, such as heats of formation. uni-muenchen.dewustl.edu

These methods are particularly useful for treating large molecules where full ab initio or DFT calculations would be prohibitively expensive. wikipedia.org While less accurate than DFT, they can provide valuable qualitative insights and trends in molecular properties. wustl.edu For a molecule like this compound, semi-empirical methods could be used for initial conformational searches or to study large systems involving the triol, such as its interaction with a polymer or biological macromolecule. The use of empirical parameters in these methods can implicitly include some effects of electron correlation. wikipedia.org

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. ossila.comirjweb.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and can be more easily excited, indicating higher chemical reactivity. irjweb.com Computational studies on naphthalene derivatives show that the substitution of functional groups significantly alters the HOMO-LUMO gap. researchgate.net Specifically, the introduction of electron-donating groups like hydroxyl (-OH) is known to reduce the gap. researchgate.net For this compound, the presence of three hydroxyl groups would be expected to significantly lower the HOMO-LUMO gap compared to unsubstituted naphthalene, thereby increasing its reactivity.

| Compound | Calculated HOMO-LUMO Gap (eV) | Expected Trend for this compound |

|---|---|---|

| Naphthalene | ~4.73 - 4.82 | The three electron-donating hydroxyl groups are expected to raise the HOMO energy and lower the LUMO energy, resulting in a significantly smaller gap compared to naphthalene, indicating higher reactivity. |

| This compound | Predicted to be < 4.73 |

This table presents a calculated value for naphthalene and a predicted trend for this compound based on established chemical principles. researchgate.netresearchgate.netbeilstein-journals.org

Quantum chemical calculations are powerful tools for predicting a range of molecular properties. Beyond geometry, these methods can compute electronic properties such as the dipole moment, polarizability, and molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites for intermolecular interactions.

Time-dependent DFT (TD-DFT) is an extension used to study excited states and predict optical properties, such as UV-visible absorption spectra. nih.gov By calculating the energies of electronic transitions, TD-DFT can help rationalize the color and photophysical behavior of compounds. For this compound, such calculations could predict the wavelengths of maximum absorption. nih.gov Thermochemical properties like the heat of formation and Gibbs free energy can also be calculated, providing essential data for understanding the compound's stability and reaction thermodynamics. at.ua While experimental data is the ultimate benchmark, predicted values are invaluable, especially when experimental measurements are unavailable.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C10H8O3 | chembk.comnih.gov |

| Molecular Weight | 176.17 g/mol | nih.govontosight.ai |